![molecular formula C24H23FN4OS B2799578 1-(4-fluorophenyl)-N-methyl-4-(phenoxymethyl)-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulene-2-carbothioamide CAS No. 877814-01-2](/img/structure/B2799578.png)
1-(4-fluorophenyl)-N-methyl-4-(phenoxymethyl)-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulene-2-carbothioamide
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Description
This compound is a derivative of azulene, which is a non-benzenoid aromatic hydrocarbon consisting of fused five- and seven-membered rings . Azulene derivatives have been studied for their potential applications in pharmaceuticals and organic materials .
Synthesis Analysis
While specific synthesis methods for this compound are not available, azulene derivatives are often synthesized from 2H-cyclohepta[b]furan-2-one and its derivatives . These precursors are reacted with various reagents such as olefins, active methylenes, enamines, and silyl enol ethers .Chemical Reactions Analysis
Azulene derivatives are known to undergo a variety of chemical reactions. For example, they can undergo electrophilic substitution reactions at the 1- and 3-positions and nucleophilic addition reactions at the 2-, 4-, 6-, and 8-positions .Scientific Research Applications
- Inhibition of MAGL leads to elevated 2-AG levels, which can activate cannabinoid receptors (CB1 and CB2) and exert beneficial effects on mood, appetite, pain, and inflammation .
- It effectively reduced hypersensitivity in rat models induced by complete Freund’s adjuvant and chronic constriction injury .
- At lower doses, it provided neuropathic antinociception without causing hippocampal synaptic depression or altered sleep onset .
- The compound’s profile allows for precise control of 2-AG levels in vivo, supporting potential therapeutic applications in central nervous system disorders .
Endocannabinoid System Modulation
Pain Management
Neurotransmitter Modulation
Precise 2-AG Level Modulation
Chemical Synthesis and Characterization
Structural Modifications and Derivatives
properties
IUPAC Name |
6-(4-fluorophenyl)-N-methyl-2-(phenoxymethyl)-1,3,4-triazatricyclo[5.4.1.04,12]dodeca-2,5,7(12)-triene-5-carbothioamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23FN4OS/c1-26-23(31)22-21(16-10-12-17(25)13-11-16)19-9-5-6-14-28-20(27-29(22)24(19)28)15-30-18-7-3-2-4-8-18/h2-4,7-8,10-13H,5-6,9,14-15H2,1H3,(H,26,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLNUHHMRGPPSRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=S)C1=C(C2=C3N1N=C(N3CCCC2)COC4=CC=CC=C4)C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23FN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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